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Compound of Interest

2,3-dihydro-[1,4]dithiino[2,3-
Compound Name:
c]pyrrole-5,7-dione

Cat. No.: B1207844

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the
spectroscopic characteristics of newly synthesized pyrrole-2,3-dione derivatives, complete with

experimental data and methodologies.

This guide provides a detailed comparison of the spectroscopic data for a series of novel 1-
(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-dione compounds. The synthesis of these
compounds opens avenues for further investigation into their potential as bioactive molecules.
This document is intended to serve as a valuable resource for researchers in medicinal
chemistry and drug discovery by presenting a clear, side-by-side comparison of their spectral
properties, facilitating their identification and characterization in future studies.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for four novel pyrrole-2,3-dione
compounds (designated 3a, 3b, 3c, and 3d), synthesized through the cyclocondensation of 4-
aroyl-5-aryl-furan-2,3-diones with N,N-dialkylurea derivatives.[1]
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Molecular FT-IR (KBr, 'H-NMR 13C-NMR
Compound
Formula cm™?) (CDCl3, 6 ppm) (CDCIs, 6 ppm)
190.8 (aroyl
C=0), 182.2
(C3=0), 173.7
3a: 1-(N,N- (C2=0), 163.8
) 7.98-7.25 (m,
dimethylcarbamy 3097-2900 (C- ) (NCON), 151.9
8H, aromatic H),
1)-4-(4- H), 1774, 1722, (C5), 147.3,
3.37 (s, 3H, N-
methylbenzoyl)-5 1701, 1652 146.8, 136.2,
C22H20N204 CHs), 3.17 (s,
-(4- (C=0), 1605- 132.0, 131.4,
3H, N-CHs), 2.50
methylphenyl)-1 1440 (C=C, 129.9, 129.2,
(s, 3H, CHs3), ]
H-pyrrole-2,3- C=N) 127.3 (aromatic
) 2.44 (s, 3H, CHs)
dione C), 119.0 (C4),
40.5, 38.9 (N-
CHs), 23.9, 23.8
(CHS3)
189.2 (aroyl
C=0), 185.5
7.88-7.18 (m, (C3=0), 161.7
3b: 1-(N,N- 8H, aromatic H), (C2=0), 159.3
diethylcarbamyl)- 3038-2875 (C- 3.73 (g, 2H, N- (NCON), 152.1
4-(4- H), 1777, 1718, CH-2), 3.48 (q, (C5), 143.1,
methylbenzoyl)-5 1697, 1648 2H, N-CH2), 2.42  138.7,132.9,
C24H24N20a4
-(4- (C=0), 1605- (s, 3H, CHs3), 132.8, 129.8,
methylphenyl)-1 1430 (C=C, 2.36 (s, 3H, 129.4, 129.0,
H-pyrrole-2,3- C=N) CHs), 1.34 (t, 3H, 127.2 (aromatic
dione CHs), 1.22 (t, 3H, C), 92.5(C4),
CHs) 42.0 (N-CH-2),
21.7 (CHs), 13.3
(CHs)
3c: 1-(N,N- C24H24N20s 3083-2847 (C- 7.62-6.76 (M, 187.7 (aroyl
dimethylcarbamy H), 1771, 1710, 6H, aromatic H), C=0), 177.7
)-4-(3,4- 1698, 1655 3.99, 3.88, 3.78, (C3=0), 170.0
dimethoxybenzo (C=0), 1597- 3.63 (4 xs, 12H, (C2=0), 157.0
yl)-5-(3,4- 1451 (C=C, OCHs), 3.38, (NCON), 154.5
dimethoxyphenyl (C5), 153.9,
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)-1H-pyrrole-2,3-

dione

C=N), 1268 (C-
0-C)

3.14 (2 xs, 6H,
N-CHs)

150.3, 149.3,
149.2, 129.9,
125.9, 122.3,
120.2, 117.1,
111.3, 111.1,
110.7 (aromatic
C), 92.1 (C4),
56.2, 56.1, 56.0,
55.7 (OCHs),
38.4, 37.0 (N-
CHs)

3d: 1-(N,N-
diethylcarbamyl)-
4-(3,4-
dimethoxybenzo
yI)-5-(3,4-
dimethoxyphenyl
)-1H-pyrrole-2,3-

dione

C26H28N20s

3079-2851 (C-
H), 1774, 1715,
1695, 1650
(C=0), 1595-
1455 (C=C,
C=N), 1270 (C-
0-C)

7.60-6.80 (m,
6H, aromatic H),
3.95, 3.90, 3.85,
3.80 (4 x s, 12H,
OCHs), 3.75 (q,
2H, N-CH2), 3.50
(q, 2H, N-CH2),

1.35 (t, 3H, CHs),

1.25 (t, 3H, CHs)

188.1 (aroyl
C=0), 180.5
(C3=0), 162.5
(C2=0), 158.9
(NCON), 151.7
(C5), 153.5,
150.0, 149.0,
148.8, 129.5,
1255, 122.0,
120.0, 116.8,
111.0, 110.8,
110.5 (aromatic
C), 92.3 (C4),
56.0, 55.9, 55.8,
55.6 (OCH3),
42.3 (N-CH),
13.5 (CHs)

Experimental Protocols
General Synthesis of 1-(N,N-dialkylcarbamyl)-4-aroyl-5-
aryl-1H-pyrrole-2,3-diones (3a-d)

The novel pyrrole-2,3-dione compounds were synthesized by the cyclocondensation reactions

of the appropriate 4-aroyl-5-aryl-furan-2,3-dione (1a or 1b) with an asymmetric N,N-dialkylurea
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derivative (2a or 2b).[1]

A solution of 4-aroyl-5-aryl-furan-2,3-dione (1.0 mmol) and the corresponding N,N-dialkylurea
(1.2 mmol) in anhydrous toluene (20 mL) was refluxed for a period of 4 to 6 hours. The
progress of the reaction was monitored by thin-layer chromatography. After the reaction was
complete, the solvent was removed by evaporation under reduced pressure. The resulting oily
residue was treated with dry diethyl ether to induce precipitation of the crude product. The
crude pyrrole-2,3-dione was then purified by recrystallization from either toluene or 2-propanol
to yield the final, purified compound.[1]

Spectroscopic Characterization

The structures of the synthesized compounds were confirmed using several spectroscopic
techniques:

e Infrared (IR) spectra were recorded on a FT-IR spectrometer using KBr pellets.

e 1H and 3C Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz
spectrometer. Spectra were obtained in deuterated chloroform (CDCIs), and chemical shifts
are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

Visualizations
Experimental Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the novel
pyrrole-2,3-dione compounds.
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Reactants

4-Aroyl-5-aryl-furan-2,3-dione N,N-Dialkylurea

Reflux in Toluene
(4-6 hours)

Solvent Evaporation

Precipitation with Diethyl Ether

Recrystallization

Product

1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-

1H-pyrrole-2,3-dione

Click to download full resolution via product page

Caption: General synthetic workflow for pyrrole-2,3-diones.

Potential Signaling Pathway Inhibition

Pyrrole-dione derivatives have been investigated for their potential to act as kinase inhibitors.
The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a
common target in cancer therapy. Novel pyrrole-2,3-dione compounds could potentially inhibit
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this pathway at the level of the kinase domain, thereby blocking downstream signaling
cascades that lead to cell proliferation and survival.
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Caption: Potential inhibition of an RTK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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